5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its electron-withdrawing effects, and a pyrrole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with 1-methylpyrrole-2-carbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 5-(4-oxo-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile.
Reduction: 5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a pyrrole ring.
5-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties.
Uniqueness
5-(4-hydroxy-2-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the trifluoromethyl group and the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H9F3N2O |
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Molecular Weight |
266.22 g/mol |
IUPAC Name |
5-[4-hydroxy-2-(trifluoromethyl)phenyl]-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H9F3N2O/c1-18-8(7-17)2-5-12(18)10-4-3-9(19)6-11(10)13(14,15)16/h2-6,19H,1H3 |
InChI Key |
QTDUAWZTPWINIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)C(F)(F)F)C#N |
Origin of Product |
United States |
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